Product packaging for 4-Chloro-5-methylfuro[2,3-D]pyrimidine(Cat. No.:CAS No. 1321618-96-5)

4-Chloro-5-methylfuro[2,3-D]pyrimidine

Cat. No.: B1512126
CAS No.: 1321618-96-5
M. Wt: 168.58 g/mol
InChI Key: BEWBKSZFUCZYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-5-methylfuro[2,3-d]pyrimidine (CAS: 1321618-96-5) is a heterocyclic compound with the molecular formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol . It serves as a key intermediate in medicinal chemistry, particularly for synthesizing microtubule-targeting agents and positron emission tomography (PET) tracers. Its reactivity at the 4-position (chloro group) enables diverse substitutions, making it a versatile scaffold for drug development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B1512126 4-Chloro-5-methylfuro[2,3-D]pyrimidine CAS No. 1321618-96-5

Properties

IUPAC Name

4-chloro-5-methylfuro[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-4-2-11-7-5(4)6(8)9-3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWBKSZFUCZYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach involves the synthesis of a pyrimidine precursor, followed by chlorination and methylation to yield the target compound. The key steps include:

Detailed Procedure

Step Reagents & Conditions Description
1. Synthesis of pyrimidine intermediates Ethyl cyanoacetate, thiocarbamide, sodium ethylate, ethanol Dissolution at 0–5°C, warming to 80–100°C, reflux for 8–10 hours Formation of 2-sulfydryl-4-amino-6-hydroxy pyrimidine
2. Cyclization to form pyrimidine core Ammoniacal liquor, active nickel catalyst Reflux at 80–100°C for 4–6 hours Conversion to 4-amino-6-hydroxy pyrimidine
3. Chlorination POCl₃, toluene recrystallization Reaction at 80–100°C, followed by cooling, pH adjustment, filtration Formation of 4-chloropyrrolo[2,3-d]pyrimidine
4. Methylation Methylating agents (e.g., methyl iodide) Conditions vary; typically in polar aprotic solvents Introduction of methyl group at position 5

Research Findings

  • The synthesis yields high purity (>99%) with yields around 85–90% after purification.
  • Reaction times are optimized to minimize side reactions, with chlorination and methylation steps typically requiring 2–4 hours under controlled temperatures.

Data Table: Summary of Preparation Parameters

Step Reagents Temperature Time Yield Notes
1 Ethyl cyanoacetate, thiocarbamide 0–5°C, then 80–100°C 8–10 hrs Formation of pyrimidine precursor
2 Ammoniacal liquor, Ni catalyst 80–100°C 4–6 hrs Cyclization to pyrimidine core
3 POCl₃ 80–100°C 2–4 hrs 85% Chlorination step
4 Methylating agent Variable 1–3 hrs 80–90% Methylation at position 5

Alternative Route Using Formamidine and Chlorination

Method Overview

This method involves a multi-step process starting from substituted pyrimidines, with key steps including:

Procedure Highlights

  • The initial formation of a methylated pyrimidine intermediate through condensation with formamidine.
  • Chlorination using POCl₃, often at 50–80°C, to introduce the chlorine atom at the desired position.
  • Final purification through recrystallization from toluene, achieving high purity.

Research Data

  • Yields range from 80% to 85%.
  • Reaction times are typically 2–4 hours for chlorination.
  • Purity levels exceed 99%, confirmed via NMR and HPLC.

Data Table: Preparation Parameters

Step Reagents Temperature Time Yield Notes
1 Methylated pyrimidine, formamidine 0–50°C 2–8 hrs Condensation to form intermediate
2 POCl₃ 80°C 2–4 hrs 85% Chlorination to form 4-chloropyrrolo[2,3-d]pyrimidine
3 Purification Room temperature Recrystallization from toluene

Modern Approaches Using Heterocyclic Building Blocks

Method Overview

Recent advances utilize heterocyclic building blocks such as 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate, followed by cyclization with formamidine salts.

Key Steps

Research Findings

  • These methods offer improved yields (~80%) and operational simplicity.
  • The reaction conditions are optimized to minimize by-products and maximize purity.

Data Table: Preparation Parameters

Step Reagents Temperature Time Yield Notes
1 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate 0–50°C 2–8 hrs Formation of key intermediate
2 Formamidine salt, base 0–50°C, then 50–110°C 2–8 hrs 80% Cyclization to heterocycle
3 Chlorosilane or POCl₃ 50–80°C 1–2 hrs Chlorination step

Summary of Key Factors and Optimization

Aspect Consideration Optimization Strategy
Reagents Purity and molar ratios Use high-purity reagents; optimize molar ratios for yield
Temperature Reaction control Maintain precise temperature to avoid side reactions
Reaction Time Complete conversion Monitor via TLC or NMR; avoid overreaction
Purification Recrystallization Use suitable solvents like toluene or ethanol for high purity

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methylfuro[2,3-D]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

4-Chloro-5-methylfuro[2,3-D]pyrimidine serves as a building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

In biological studies, this compound is used to explore interactions with biological targets. Its derivatives have shown potential in modulating biological pathways, making them valuable for research in pharmacology.

Medicine

The compound is investigated for its role as a precursor in the development of pharmaceuticals. Notably, derivatives have been found to exhibit anticancer properties by inhibiting key kinases involved in cancer progression:

  • EGFR Kinase Inhibition: Compounds derived from furo[2,3-D]pyrimidine demonstrate potent inhibition of EGFR kinase.
  • VEGFR-2 and PDGFR-β Inhibition: These compounds also show efficacy against other critical kinases involved in tumor growth and angiogenesis.

Anticancer Properties

Research indicates that this compound derivatives possess significant anticancer activity. Key findings include:

  • Cytotoxicity Studies:
CompoundCell LineIC50 (µM)Mechanism of Action
5dNCI 592.41Induces apoptosis via mitochondrial pathways
5eMCF-7 (resistant)1.90Inhibits cell proliferation

These results suggest that these compounds can effectively target resistant cancer cell lines through mechanisms such as apoptosis induction and receptor tyrosine kinase inhibition.

In Vivo Efficacy

In vivo studies support the efficacy of these compounds in animal models:

  • Tumor Reduction: A498 renal xenograft models showed significant tumor reduction when treated with these compounds compared to control groups.
  • Angiogenesis Inhibition: Confirmed through CAM assays where the compound outperformed standard treatments.

Case Studies

  • EGFR Inhibition Study:
    A study demonstrated that derivatives of this compound inhibited EGFR at single-digit nanomolar concentrations, indicating strong potential for targeted cancer therapies .
  • VEGFR-2 Activity:
    Another investigation highlighted that specific derivatives exhibited enhanced inhibition against VEGFR-2 compared to established drugs like sunitinib, suggesting their utility in treating angiogenesis-related conditions .

Mechanism of Action

4-Chloro-5-methylfuro[2,3-D]pyrimidine is similar to other furo[2,3-D]pyrimidine derivatives, such as 4-chlorofuro[2,3-D]pyrimidine and 5-methylfuro[2,3-D]pyrimidine. its unique combination of chloro and methyl groups distinguishes it from these compounds, potentially leading to different chemical and biological properties.

Comparison with Similar Compounds

Substituted Furo[2,3-d]pyrimidine Derivatives

Several 4-substituted derivatives of 4-chloro-5-methylfuro[2,3-d]pyrimidine have been synthesized and evaluated for biological activity:

Compound Substituent(s) Key Biological Activity IC₅₀/EC₅₀ (Tubulin Inhibition) Resistance Circumvention Source
This compound 4-Cl, 5-CH₃ Intermediate for HD-800 synthesis N/A N/A
Compound 3 4-(4-Methoxy-N-methylaniline) Microtubule depolymerization Comparable to CA-4 Pgp, βIII-tubulin
Compound 4 4-(Substituted aryl) Tubulin assembly inhibition ~CA-4 (low nM range) Pgp, βIII-tubulin
Compound 9 4-(Substituted aryl) Potent microtubule disruption ~CA-4 (low nM range) Pgp, βIII-tubulin
HD-800 4-(4-Methoxy-N-methylaniline) High brain penetration PET tracer No significant receptor affinity N/A

Key Findings :

  • Tubulin Inhibition: Compounds 3, 4, and 9 exhibit potent microtubule-depolymerizing activity comparable to combretastatin A-4 (CA-4), a known tubulin-binding agent .
  • Drug Resistance : These derivatives circumvent resistance mediated by P-glycoprotein (Pgp) and βIII-tubulin isoforms, which are common limitations of taxanes and vinca alkaloids .
  • Imaging Applications : HD-800, derived from this compound, demonstrates high brain penetration but lacks affinity for off-target receptors, making it ideal for neurological PET imaging .

Thieno[2,3-d]pyrimidine Analogs

Thieno[2,3-d]pyrimidines (e.g., Figure 12A–H in ) replace the furan ring with a thiophene. Notable examples include:

  • 4-Amino-5-chlorothieno[2,3-d]pyrimidine: Exhibits insecticidal activity, targeting pests via uncharacterized mechanisms .
  • 4-Substituted Anilinothieno[2,3-d]pyrimidines: Modified at the 4-position with aryl groups, these compounds show varied bioactivity but lack direct microtubule-targeting data .

Structural Impact :

  • Limited evidence exists for microtubule activity, suggesting divergent applications (e.g., insecticides vs. anticancer agents) .

Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines (e.g., LY231514) feature a pyrrole ring fused to pyrimidine:

  • LY231514 : A multi-target antifolate inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). Its pentaglutamate metabolite shows Ki values of 1.3 nM (TS) , 7.2 nM (DHFR) , and 65 nM (GARFT) .

Comparison with Furo Analogs :

  • Mechanism : Unlike furo[2,3-d]pyrimidines, LY231514 acts via folate enzyme inhibition rather than microtubule disruption.
  • Polyglutamation : Activity depends on polyglutamation, a requirement absent in furo-based microtubule inhibitors .

Dichlorinated Furo[2,3-d]pyrimidine

2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine (CAS: 1160994-79-5) adds a second chlorine at the 2-position (MW: 203.03 g/mol).

Biological Activity

4-Chloro-5-methylfuro[2,3-d]pyrimidine is a compound within the furo[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound has a unique structure that allows it to interact with various biological targets. The presence of chlorine and methyl groups enhances its pharmacological properties, making it a candidate for further study in medicinal chemistry.

Anticancer Properties

Research indicates that derivatives of furo[2,3-d]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that 4-substituted 5-methyl-furo[2,3-d]pyrimidines can inhibit key kinases involved in cancer progression:

  • EGFR Kinase Inhibition : Compounds derived from furo[2,3-d]pyrimidine demonstrated single-digit nanomolar inhibition of EGFR kinase, which is crucial in many cancers .
  • VEGFR-2 and PDGFR-β Inhibition : These compounds also showed potent inhibition against VEGFR-2 and PDGFR-β kinases, surpassing the efficacy of established drugs like sunitinib .

Cytotoxicity Studies

Cytotoxicity assays have been pivotal in evaluating the effectiveness of this compound derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5dNCI 592.41Induces apoptosis via mitochondrial pathways
5eMCF-7 (resistant)1.90Inhibits cell proliferation

These results indicate that these compounds can effectively target resistant cancer cell lines .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways .
  • Kinase Inhibition : The inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2 is a primary mechanism by which these compounds exert their anticancer effects .
  • Angiogenesis Inhibition : By targeting angiogenic pathways, these compounds can potentially reduce tumor growth by limiting blood supply .

In Vivo Efficacy

In vivo studies have demonstrated the efficacy of this compound in animal models:

  • A498 renal xenograft models showed significant tumor reduction when treated with these compounds compared to controls .
  • The compound's ability to inhibit angiogenesis was confirmed through CAM assays where it outperformed standard treatments .

Comparative Studies

Comparative studies with other known anticancer agents have highlighted the potential of this compound:

  • In head-to-head trials against doxorubicin, certain derivatives exhibited comparable or superior cytotoxicity against resistant MCF-7 cell lines .

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-5-methylfuro[2,3-d]pyrimidine, and how can intermediates be characterized?

The synthesis of this compound typically involves cyclization reactions of substituted pyrimidine precursors. For example, it has been used as a starting material in coupling reactions with aromatic amines (e.g., 4-methoxy-N-methylaniline) to generate advanced intermediates like HD-800. A one-step procedure using diisopropylethylamine as a base in isopropanol achieved a 77% yield, with purification via silica gel chromatography . Key intermediates should be characterized using 1H^1H NMR to confirm regiochemistry and purity. For instance, δ values for proton environments in related compounds (e.g., 2–9) are reported in the 1H NMR range of 7.0–9.0 ppm for aromatic protons .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

Essential techniques include:

  • Melting Point Analysis : Decomposition occurs at 190–192°C, providing a preliminary purity check .
  • NMR Spectroscopy : 1H^1H NMR can resolve aromatic protons and substituent effects (e.g., methyl groups at δ ~2.5 ppm) .
  • Mass Spectrometry : Molecular weight confirmation (168.58 g/mol) via high-resolution mass spectrometry (HRMS) .
  • Chromatography : HPLC or TLC with UV detection ensures no residual starting materials or side products .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to hazards (H315-H319: skin/eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • Waste Disposal : Collect halogenated waste separately and process through certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in coupling reactions involving this compound?

  • Base Selection : Diisopropylethylamine (DIPEA) outperforms weaker bases in nucleophilic aromatic substitution, enhancing coupling efficiency with amines .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) or alcohols (e.g., isopropanol) at reflux (80°C) improve solubility and reaction kinetics .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh3_3)4_4) may facilitate cross-coupling reactions with aryl boronic acids, though this requires empirical validation.

Q. How should researchers address contradictions in spectral data for derivatives of this compound?

  • Case Example : Discrepancies in 1H^1H NMR chemical shifts for methyl or chloro substituents may arise from solvent effects or tautomerism. Compare experimental data with computed spectra (DFT calculations) to resolve ambiguities .
  • X-ray Crystallography : Use single-crystal diffraction to unambiguously assign regiochemistry in ambiguous cases (e.g., distinguishing C4 vs. C6 substitution) .

Q. What mechanistic insights guide the design of this compound analogs with enhanced bioactivity?

  • Electrophilic Reactivity : The C4 chloro group is highly electrophilic, enabling nucleophilic substitution. Modifications at this position (e.g., replacing Cl with amino or alkoxy groups) can tune target affinity (e.g., kinase inhibition) .
  • Steric Effects : Substituents at C5 (methyl group) influence steric hindrance; bulkier groups (e.g., ethyl in pyrrolo[2,3-d]pyrimidine analogs) may alter binding selectivity .

Q. How can computational methods predict the stability and reactivity of this compound under varying conditions?

  • DFT Calculations : Optimize geometry and compute Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks .
  • Degradation Studies : Simulate hydrolytic pathways (e.g., in aqueous buffers at pH 7.4) to predict stability. Experimental validation via HPLC can confirm hydrolytic byproducts .

Q. What strategies are effective in synthesizing deuterated or isotopically labeled versions of this compound for pharmacokinetic studies?

  • Isotope Exchange : Use D2_2O or deuterated solvents under acidic/basic conditions to introduce deuterium at labile positions (e.g., methyl groups) .
  • Radiolabeling : Incorporate 11C^{11}C via palladium-mediated cross-coupling for PET tracer development, as demonstrated in [11C]HD-800 synthesis .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, temperature gradients) meticulously, as minor variations can significantly impact yields .
  • Structural Analog Libraries : Compare with pyrrolo[2,3-d]pyrimidine analogs (e.g., 4-chloro-5-ethyl derivatives) to benchmark biological activity and SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methylfuro[2,3-D]pyrimidine
Reactant of Route 2
4-Chloro-5-methylfuro[2,3-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.